Hexaethylene glycol phosphoramidite

Oligonucleotide synthesis Solid-phase synthesis Process impurity reduction

Hexaethylene glycol phosphoramidite, also designated Spacer Phosphoramidite 18 or HEG CEP, is a non-nucleosidic phosphoramidite reagent used in solid-phase oligonucleotide synthesis. It introduces an 18-atom hexaethylene glycol spacer arm at the 5′-terminus, 3′-terminus, or internally within an oligonucleotide sequence.

Molecular Formula C42H61N2O10P
Molecular Weight 784.9 g/mol
Cat. No. B10857326
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHexaethylene glycol phosphoramidite
Molecular FormulaC42H61N2O10P
Molecular Weight784.9 g/mol
Structural Identifiers
SMILESCC(C)N(C(C)C)P(OCCC#N)OCCOCCOCCOCCOCCOCCOC(C1=CC=CC=C1)(C2=CC=C(C=C2)OC)C3=CC=C(C=C3)OC
InChIInChI=1S/C42H61N2O10P/c1-35(2)44(36(3)4)55(53-22-10-21-43)54-34-32-51-30-28-49-26-24-47-23-25-48-27-29-50-31-33-52-42(37-11-8-7-9-12-37,38-13-17-40(45-5)18-14-38)39-15-19-41(46-6)20-16-39/h7-9,11-20,35-36H,10,22-34H2,1-6H3
InChIKeyZTCKUVQHKIMCLI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Hexaethylene Glycol Phosphoramidite (Spacer 18): A Long Hydrophilic Spacer for Precision Oligonucleotide Synthesis


Hexaethylene glycol phosphoramidite, also designated Spacer Phosphoramidite 18 or HEG CEP, is a non-nucleosidic phosphoramidite reagent used in solid-phase oligonucleotide synthesis. It introduces an 18-atom hexaethylene glycol spacer arm at the 5′-terminus, 3′-terminus, or internally within an oligonucleotide sequence . With a molecular formula of C42H61N2O10P (MW 784.9 g/mol) and CAS number 125607-09-2, this reagent is the longest hydrophilic spacer arm available as a single modification in automated DNA/RNA synthesis workflows . Its polyether backbone confers pronounced hydrophilicity, distinguishing it from alkyl-chain spacers (C3, C6, C12) that impart hydrophobic character to the modified oligonucleotide .

Why Hexaethylene Glycol Phosphoramidite Cannot Be Interchanged with Shorter PEG or Alkyl Spacers


Substituting hexaethylene glycol phosphoramidite with alternative spacer chemistries—including shorter polyethylene glycol spacers (triethylene glycol, tetraethylene glycol) or alkyl spacers (C3, C6, C12)—is not functionally equivalent. Spacer length directly determines the spatial separation between an oligonucleotide and its conjugated modifier, which in turn governs critical performance parameters such as fluorescence quenching, hybridization efficiency, nuclease resistance, and solid-phase synthesis purity . The hydrophilic nature of HEG is a distinguishing feature relative to hydrophobic alkyl spacers; the latter impart significantly different chromatographic and solubility properties that alter downstream purification and assay compatibility . Moreover, the 18-atom length of HEG enables single-step incorporation of an extended spacer arm, whereas achieving comparable spatial separation with shorter spacers (e.g., TEG) requires multiple sequential coupling steps, introducing additional synthetic failure points, increasing reagent consumption, and reducing overall yield [1].

Quantitative Differentiation Evidence for Hexaethylene Glycol Phosphoramidite Versus Spacer Comparators


42% Reduction in Process-Related Oligonucleotide Impurities: CPG Support Functionalized with Five Hexaethylene Glycol Spacers vs. Commercial LCAA-CPG

Functionalization of a controlled pore glass (CPG) solid support with five hexaethylene glycol spacers produced a 42% reduction in process-related impurities contaminating the final oligonucleotide sequences, compared to sequences synthesized on the commercial long-chain alkylamine (LCAA) CPG support [1]. The pore size of standard CPG restricts reagent diffusion to the leader nucleoside embedded in porous supports, inhibiting efficient solid-phase synthesis and contributing to the accumulation of shorter-than-full-length oligonucleotide impurities. The poly(hexaethylene glycol)-derived CPG support alleviates this diffusion limitation [2]. Comparative RP-HPLC analyses of crude, fully deprotected DNA and RNA sequences confirmed the impurity reduction advantage of the HEG-functionalized support over the commercial LCAA-CPG baseline [3].

Oligonucleotide synthesis Solid-phase synthesis Process impurity reduction Controlled pore glass Therapeutic oligonucleotides

DNA Nanostructure Serum Stability Lifetime: 62 Hours with Hexaethylene Glycol Terminal Modification

Simple chemical modification of oligonucleotide ends with hexaethylene glycol was shown to significantly increase nuclease resistance under serum conditions. The modified oligonucleotides were used to construct DNA prismatic cages in a single step and in quantitative yield; these cages further stabilized their constituent strands toward nucleases, exhibiting lifetimes of 62 hours in serum [1]. This 62-hour lifetime represents a substantial improvement over unmodified DNA nanostructures, which typically degrade within minutes to a few hours in serum-containing media [2].

DNA nanotechnology Serum stability Nuclease resistance Oligonucleotide therapeutics Structural DNA assemblies

DNA Duplex Melting Temperature Stability: Hexaethylene Glycol End-Cap Outperforms Amide-Containing Spacers

In a systematic evaluation of spacer chemistries for use as double-stranded DNA end-caps, melting temperature (Tm) studies were conducted to assess the effect of various spacers on short DNA duplex stability. End-caps containing amide groups were found to be less stabilizing than the hexaethylene glycol spacer [1]. This indicates that HEG provides superior duplex stabilization relative to amide-containing alternative spacer constructs, an advantage for applications requiring maintenance of duplex integrity under thermal or stringent hybridization conditions. End-caps containing terthiophene or naphthalene tetracarboxylic acid diimide were found to be significantly more stabilizing, positioning HEG as a moderate but consistent stabilizer with favorable synthetic accessibility [2].

DNA duplex stability Melting temperature End-capping Spacer chemistry Oligonucleotide design

60-Fold Increase in Solid-Phase PCR Extension Efficiency: Five-Unit HEG Spacer vs. 10-Residue dT Spacer

In solid-phase PCR (SP-PCR) performed in microwells, the use of a five-unit hexaethylene glycol (HEG) spacer as a tether between the glass surface and the immobilized oligonucleotide resulted in significantly higher yields compared to the more commonly used 10-residue deoxythymidine (dT) spacer. The optimal 5′-HEG spacer configuration produced a 60-fold increase in extension efficiency relative to previously reported values for SP-PCR on glass surfaces [1]. This dramatic improvement is attributed to the flexible, hydrophilic HEG linker reducing steric hindrance and improving accessibility of the tethered oligonucleotide for hybridization and enzymatic extension.

Solid-phase PCR Oligonucleotide tethering Linker optimization Surface hybridization Microarray technology

HEG as Longest Single-Step Hydrophilic Spacer: 18-Atom Length vs. Triethylene Glycol (9-Atom) Alternative

Hexaethylene glycol phosphoramidite (Spacer 18) provides an 18-atom spacer arm as a single modification, making it the longest hydrophilic spacer available for single-step incorporation during automated oligonucleotide synthesis [1]. To achieve comparable spatial separation using the shorter triethylene glycol (TEG) spacer (9 atoms per coupling), six sequential TEG couplings plus an additional C6 amino-linker coupling would be required—or three HEG couplings plus a C12 linker [2]. Each additional coupling step introduces cumulative synthetic inefficiency: even at 99% coupling efficiency per step, a seven-step alternative yields approximately 93% overall efficiency (0.99^7) versus 99% for a single HEG coupling. At 98% per-step efficiency, the difference widens to 87% versus 98% .

Spacer arm length Synthetic efficiency PEG phosphoramidite Oligonucleotide modification Coupling steps

Enhanced Exonuclease Resistance with HEG-Linked Chimeric Oligonucleotides

Chimeric oligodeoxynucleotides composed of short sequence fragments (tetramers, pentamers, octamers, and decamers) bridged by hexaethylene glycol linkers demonstrated improved resistance toward snake venom 3′-phosphodiesterase, with increased stability observed when a terminal 3′-3′-internucleotide phosphodiester bond was present [1]. Critically, these HEG-bridged chimeric oligonucleotides retained the ability to form hybrid complexes with complementary RNA and elicit RNase H activity from Escherichia coli—a mechanistic requirement for antisense oligonucleotide efficacy. The substrate properties depended on the length of the oligonucleotide fragments bridged by linkers [2]. This favorable combination of exonuclease resistance and retained RNase H substrate activity distinguishes HEG from backbone modifications that confer stability at the expense of eliminating RNase H recruitment.

Antisense oligonucleotides Exonuclease resistance Chimeric oligonucleotides Nuclease stability RNase H activity

Validated Application Scenarios for Hexaethylene Glycol Phosphoramidite in Oligonucleotide Synthesis


GMP Manufacturing of Therapeutic Oligonucleotides Requiring High-Purity Crude Product

Based on the 42% reduction in process-related impurities achieved with CPG supports functionalized with five hexaethylene glycol spacers compared to commercial LCAA-CPG [1], this phosphoramidite is ideally suited for the production of therapeutic oligonucleotides (antisense, siRNA, aptamers) where immunogenic truncated sequences must be minimized. The reduced impurity burden directly translates to simplified downstream HPLC purification, lower manufacturing costs, and improved batch consistency. This application is particularly relevant for GMP manufacturing workflows where starting material purity directly impacts final drug substance quality and regulatory compliance.

In Vivo DNA Nanostructure and Aptamer Formulation Requiring Extended Serum Stability

Terminal modification of oligonucleotides with hexaethylene glycol confers serum stability lifetimes of 62 hours when incorporated into DNA prismatic cages, compared to the rapid degradation observed for unmodified structures [2]. This evidence positions HEG phosphoramidite as a critical reagent for researchers developing DNA nanostructures, aptamers, or spherical nucleic acids (SNAs) intended for in vivo applications including targeted drug delivery, molecular imaging, and circulating biosensors. The modification can be implemented at either the 5′- or 3′-terminus via standard phosphoramidite chemistry without requiring specialized equipment or post-synthetic conjugation steps.

Scorpion-Type qPCR Primer-Probe Constructs and Molecular Beacons

HEG phosphoramidite provides an 18-atom hydrophilic spacer that separates the probe and primer sections in Scorpion primer designs, acting simultaneously as a flexible tether that enables probe hairpin formation and as a PCR blocker that prevents polymerase read-through into the probe region . The hydrophilic character of HEG is essential for maintaining aqueous solubility and minimizing non-specific hydrophobic interactions that could compromise probe performance. Multiple incorporations allow precise control over the spacer arm length, enabling empirical optimization of probe architecture for specific target sequences and assay conditions.

Solid-Phase PCR and Microarray Surface Tethering with Optimized Hybridization Efficiency

The 60-fold improvement in solid-phase PCR extension efficiency achieved with a five-unit HEG spacer tether compared to a 10-residue dT spacer [3] validates the use of this phosphoramidite in surface-based amplification and hybridization applications. This includes oligonucleotide microarray fabrication, next-generation sequencing flow cell surface chemistry, and bead-based capture assays where the spatial separation and flexibility conferred by the HEG linker are critical for maximizing target accessibility. The ability to incorporate HEG spacers during standard automated synthesis eliminates the need for post-synthetic conjugation or specialized surface chemistry development.

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